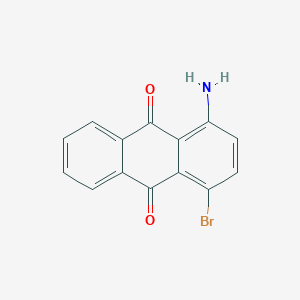

1-Amino-4-bromo anthraquinone

描述

Significance of Anthraquinone (B42736) Derivatives in Contemporary Chemical Sciences

Anthraquinone derivatives, which are based on the 9,10-anthraquinone skeleton, are a large and important class of organic compounds. colab.wsrsc.orgwikipedia.org They are found in nature in various organisms like plants, fungi, and bacteria, and can also be synthesized. beilstein-journals.orgresearchgate.net The practical importance of these compounds is due to their unique spectral and redox properties, as well as their diverse biological activities. colab.ws

Historically, anthraquinone derivatives have been pivotal in the development of industrial dyes and pigments. colab.ws Their applications have since expanded significantly, with modern research exploring their use in:

Medicine: As anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgresearchgate.net

Materials Science: In the creation of organic polymers, chemosensors, and materials for optoelectronics. colab.ws

Energy Storage: As components in redox flow batteries. colab.wswikipedia.org

Analytical Chemistry: Serving as analytical reagents. colab.ws

The chemical properties of anthraquinones are heavily influenced by the presence of electron-withdrawing carbonyl groups, which makes the introduction of new functional groups a complex but rewarding challenge for synthetic chemists. colab.ws

Role of Halogenated Anthraquinones as Precursors in Organic Synthesis and Functional Material Development

Halogenated anthraquinones, including 1-Amino-4-bromo anthraquinone, are crucial intermediates for adding functional groups to the anthraquinone core. colab.ws The halogen atom, typically bromine or chlorine, acts as a universal leaving group that can be substituted through various reactions, including nucleophilic substitutions and catalyzed cross-coupling reactions. colab.wsresearchgate.net This versatility allows for the formation of a wide range of new bonds (C-C, C-N, C-O, C-S, etc.), leading to the synthesis of diverse functionalized anthraquinones. colab.ws

The introduction of halogen atoms into the anthraquinone structure is a key step in the synthesis of many valuable compounds, including dyes and biologically active molecules. colab.wsbeilstein-journals.org For instance, the bromine atom in this compound can be replaced by various nucleophiles, such as amines, to produce new dyes and materials. researchgate.net This reactivity makes halogenated anthraquinones indispensable tools in the development of functional materials with specific optical, electronic, or biological properties. colab.wsresearchgate.net

Overview of this compound as a Key Intermediate and Research Subject

This compound, a brominated derivative of anthraquinone, is a key intermediate in the synthesis of dyes, pigments, and other functional materials. beilstein-journals.org Its structure, featuring both an amino group and a reactive bromine atom, makes it a versatile precursor for creating more complex molecules. ontosight.ai

The amino group influences the compound's electronic properties and can also be a site for further chemical modification. colab.ws However, it is the reactivity of the bromine atom at the 4-position that is most significant, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. This has led to its use in the synthesis of:

Dyes: It is a precursor to a wide range of anthraquinone dyes, including acid and reactive dyes. beilstein-journals.orgresearchgate.net

Biologically Active Compounds: Its derivatives have been investigated for potential pharmaceutical applications. beilstein-journals.org

Functional Materials: It serves as a building block for materials with specific optical and electronic properties. colab.ws

A particularly important derivative is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is a crucial intermediate for many anthraquinone dyes. beilstein-journals.orggoogleapis.comgoogle.comresearchgate.net The synthesis of this compound and its derivatives is an active area of research, with efforts focused on developing more efficient and environmentally friendly synthetic methods. beilstein-journals.orgresearchgate.net

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 81-62-9 chemicalbook.com |

| Molecular Formula | C₁₄H₈BrNO₂ chembk.com |

| Molecular Weight | 302.12 g/mol chembk.com |

| Appearance | Light yellow crystalline solid chembk.com |

| Melting Point | Approximately 150 °C |

| Solubility | Soluble in some organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. chembk.com |

Structure

3D Structure

属性

IUPAC Name |

1-amino-4-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVRIPGYHSRFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347880 | |

| Record name | 1-Amino-4-bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-62-9 | |

| Record name | 1-Amino-4-bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-4-bromoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 1 Amino 4 Bromo Anthraquinone and Its Analogues

Direct Bromination of 1-Aminoanthraquinone (B167232): Mechanistic and Regioselective Considerations

The direct bromination of 1-aminoanthraquinone is a primary route to obtaining 1-amino-4-bromo anthraquinone (B42736). chemicalbook.com The reaction's success hinges on carefully controlling conditions to favor bromination at the C4 position, mitigating the formation of isomers and poly-brominated byproducts.

Optimization of Bromination Conditions: Influence of Solvents, Catalysts, and Temperature Profiles

The choice of solvent significantly impacts the efficiency and selectivity of the bromination of 1-aminoanthraquinone. Carboxylic acids, such as acetic acid and propionic acid, are commonly employed as solvents. The use of pyridine (B92270) has also been documented, although it may require specific grades for optimal results. orgsyn.org In some procedures, N,N-dimethylformamide (DMF) is used as the solvent, allowing for smooth reaction at room temperature. beilstein-journals.orgresearchgate.net

Catalysts are not always explicitly mentioned for direct bromination, as the inherent reactivity of the starting material, guided by the solvent and acidic media, often drives the reaction. However, in related syntheses, copper-based catalysts are utilized in Ullmann condensation reactions of brominated anthraquinones. researchgate.net

Temperature control is a critical parameter. Bromination is often carried out at low temperatures, typically between 0 and 25°C, and more specifically between 0 and 5°C during the addition of bromine, to manage the exothermic nature of the reaction and enhance selectivity. However, some protocols describe reactions at higher temperatures, such as 40-50°C in acetic acid or even on a steam bath in pyridine. orgsyn.orgprepchem.com The gradual addition of bromine over a period of 45 to 60 minutes is also crucial for controlling the reaction.

Below is a table summarizing various optimized conditions for the bromination of 1-aminoanthraquinone and its derivatives:

| Reactant | Brominating Agent | Solvent | Additive | Temperature | Yield | Reference |

| 1-Methylaminoanthraquinone | Elemental bromine | Acetic acid, Propionic acid | Hydrobromic acid | 0-5°C | - | |

| 1-Methylaminoanthraquinone | Bromine | Pyridine | - | Steam bath | 70-74% | orgsyn.org |

| 1-Amino-2-hydroxymethylanthraquinone | Bromine | DMF | - | Room temp. | High | beilstein-journals.org |

| 1-Amino-2-methylanthraquinone | Neat bromine | Acetic acid | - | 40-50°C | 90% | prepchem.com |

Effects of Acidic Media on Bromination Selectivity and Reaction Yields

Acidic media play a pivotal role in directing the regioselective bromination of 1-aminoanthraquinone to the desired C4 position. The presence of hydrobromic acid (HBr) as an additive in carboxylic acid solvents is a key strategy to enhance selectivity. The mole ratio of HBr to the anthraquinone reactant is recommended to be at least 0.5:1. This acidic environment facilitates the electrophilic bromination at the 4-position while minimizing the formation of the 2-bromo isomer and the unwanted 1-amino-2,4-dibromoanthraquinone (B109406).

Sulfuric acid is another important acidic medium, serving dual functions by protonating the amino group to activate the anthraquinone ring for electrophilic attack and by solubilizing reaction intermediates. The concentration of sulfuric acid is a key parameter, with optimal ranges typically between 70-95% to ensure proper protonation without causing excessive oxidation. In some processes, oleum (B3057394) (fuming sulfuric acid) is used, particularly in one-pot sulfonation and bromination reactions. beilstein-journals.orggoogle.comd-nb.info The "oleum method" involves sulfonation of 1-aminoanthraquinone followed by bromination in the same reaction vessel. beilstein-journals.orgd-nb.info

The use of acidic conditions is also crucial for preventing over-bromination and other side reactions. For instance, treatment with bromine under acidic conditions can quantitatively yield 1-amino-2,4-dibromoanthraquinone from 1-aminoanthraquinone if desired. researchgate.netresearchgate.net

Exploration of Oxidative Bromination Protocols and Their Efficiency

Oxidative bromination presents an alternative and highly efficient method for the bromination of deactivated systems like aminoanthraquinones. researchgate.net Protocols utilizing hydrogen peroxide (H₂O₂)-HBr and m-chloroperoxybenzoic acid (m-CPBA)-HBr in a methanolic medium have been developed. researchgate.net These methods offer excellent bromine atom economy, achieving complete conversion (100%) and high yields (82-93%) of the desired product. researchgate.net

A notable development is the use of nonanebis(peroxoic acid), a stable peracid, for the oxidative bromination of aminoanthracene-9,10-diones. beilstein-journals.org This protocol demonstrates a broad scope for various substituted and unsubstituted aminoanthracene-9,10-diones. beilstein-journals.org The reaction proceeds smoothly at room temperature in acetic acid, using KBr as the bromine source, and can be scaled up effectively. beilstein-journals.org For example, the oxidative bromination of 1-aminoanthracene-9,10-dione on a 10g scale yielded the desired dibromo product in 96% yield within 2.3 hours at room temperature. beilstein-journals.org

Synthesis of 1-Amino-4-bromo Anthraquinone Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound with different substituents on the anthraquinone core is of significant interest for developing new dyes and pharmacologically active compounds. beilstein-journals.orgresearchgate.net

Introduction of Functional Groups at the 2-Position (e.g., Hydroxymethyl, Carbaldehyde, Carboxylic Acid, Nitrile, Tetrazole)

A key strategy for creating analogues involves the introduction of various functional groups at the 2-position of the 1-aminoanthraquinone scaffold prior to or after bromination. beilstein-journals.orgresearchgate.net

Starting with 1-aminoanthraquinone, a 2-hydroxymethyl group can be introduced. beilstein-journals.orgresearchgate.netnih.gov This derivative serves as a versatile intermediate that can be further transformed under different reaction conditions to yield the corresponding 2-carbaldehyde, 2-carboxylic acid, and 2-nitrile derivatives. beilstein-journals.orgresearchgate.netnih.gov The nitrile group can then be converted to a tetrazole ring. beilstein-journals.orgresearchgate.netnih.gov

Subsequent bromination of these 2-substituted 1-aminoanthraquinones, typically using bromine in DMF, leads to the desired 1-amino-4-bromo-2-substituted anthraquinone derivatives in excellent isolated yields, often exceeding 90%. beilstein-journals.orgresearchgate.netnih.gov

Alternatively, a multistep pathway can commence with the already brominated 1-amino-4-bromo-2-hydroxymethylanthraquinone, which can be directly converted to other 2-substituted analogues in high yields (85–100%). beilstein-journals.orgresearchgate.net

The following table showcases the synthesis of various 2-substituted 1-amino-4-bromoanthraquinone analogues:

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-Amino-2-hydroxymethylanthraquinone | Br₂ in DMF, room temp. | 1-Amino-4-bromo-2-hydroxymethylanthraquinone | High | beilstein-journals.org |

| 1-Amino-2-carbaldehydeanthraquinone | Br₂ in DMF | 1-Amino-4-bromo-2-carbaldehydeanthraquinone | Excellent | researchgate.net |

| 1-Amino-2-carboxyanthraquinone | Br₂ in DMF | 1-Amino-4-bromo-2-carboxyanthraquinone | Excellent | researchgate.net |

| 1-Amino-2-cyanoanthraquinone | Br₂ in DMF | 1-Amino-4-bromo-2-cyanoanthraquinone | Excellent | researchgate.net |

| 1-Amino-2-tetrazolylanthraquinone | Br₂ in DMF | 1-Amino-4-bromo-2-tetrazolylanthraquinone | Excellent | researchgate.net |

| 1-Amino-4-bromo-2-hydroxymethylanthraquinone | Various | 2-Substituted analogues | 85-100% | beilstein-journals.org |

Multistep Synthetic Pathways for Complex Derivatization

More complex derivatizations often require multistep synthetic pathways. For instance, the synthesis of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) can be achieved through a "solvent method" or an "oleum method". beilstein-journals.orgd-nb.info In the solvent method, 1-aminoanthraquinone is first sulfonated with chlorosulfonic acid in an inert solvent like nitrobenzene (B124822) to form 1-aminoanthraquinone-2-sulfonic acid. beilstein-journals.orgd-nb.info The resulting salt is then brominated to yield the sodium salt of bromaminic acid. beilstein-journals.orgd-nb.info The oleum method, also known as the "one-pot method," involves the sulfonation of 1-aminoanthraquinone with oleum followed by bromination in the same reaction vessel. beilstein-journals.orgd-nb.info

Another example of a multistep process is the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone. This can be prepared from 1-amino-2,4-dibromoanthraquinone via hydrolysis with boric–sulfuric acid or through a one-pot process starting from 1-aminoanthraquinone, which involves bromination followed by hydrolysis. chemicalbook.com

These multistep approaches allow for the strategic introduction and modification of functional groups to build complex anthraquinone derivatives with tailored properties for specific applications. beilstein-journals.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

Use of Deep Eutectic Solvents (DES)

A significant advancement in the green synthesis of brominated anthraquinones involves the use of Deep Eutectic Solvents (DES). A simple ammonium-based DES, synthesized from choline (B1196258) chloride and urea, has been effectively employed as both a catalyst and an environmentally benign reaction medium for the bromination of 1-aminoanthra-9,10-quinone. researchgate.net This method successfully eliminates the need for volatile organic compounds (VOCs) and corrosive acids like sulfuric acid. researchgate.net

The DES system offers several advantages:

It is biodegradable and relatively inexpensive, making it suitable for industrial-scale applications. researchgate.net

It functions as a dual catalyst-solvent system. researchgate.net

The solvent can be easily separated from the reaction mixture and reused without a significant loss of catalytic activity, adhering to the principles of atom economy and waste reduction. researchgate.net

Alternative Catalysts and Reagents

The replacement of hazardous reagents with safer alternatives is a cornerstone of green chemistry.

Oxidative Bromination Systems: Highly efficient and mild protocols for the oxidative bromination of deactivated aminoanthracene-9,10-diones have been developed using hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) and meta-chloroperoxybenzoic acid (m-CPBA)-HBr in a methanolic medium. researchgate.net These methods provide excellent bromine atom economy, achieving complete conversion and high yields (82–93%) of the desired product. researchgate.net

Stable Peroxy Acids: Nonanebis(peroxoic acid), a stable, solid peroxy acid, has been introduced as a novel oxidant for the bromination of aminoanthracene-9,10-dione at ambient temperatures. beilstein-journals.org This approach, using potassium bromide (KBr) as the bromine source in acetic acid, avoids the direct use of hazardous molecular bromine. beilstein-journals.org

Elemental Copper Catalysis: In the synthesis of anthraquinone dyes via the Ullmann coupling reaction, elemental copper (Cu⁰) has been used as an effective and inexpensive catalyst. agya.info This method, particularly when combined with microwave irradiation, facilitates the reaction of 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid) with various amines in a simple phosphate (B84403) buffer. agya.infonih.gov

Energy-Efficient Methodologies

Microwave-Assisted Synthesis: The application of microwave irradiation represents a significant step towards energy-efficient synthesis. For the Ullmann coupling reaction of bromaminic acid, microwave heating drastically reduces the reaction time from hours to mere minutes (typically 2–20 minutes). agya.info This rapid, controlled heating not only conserves energy but also often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. agya.infonih.gov

Research Findings on Green Synthesis Conditions

The table below summarizes key findings from research on greener synthetic routes for brominated anthraquinones.

| Green Approach | Starting Material | Reagents/Solvent System | Key Findings & Advantages | Yield | Reference |

|---|---|---|---|---|---|

| Deep Eutectic Solvent | 1-Aminoanthra-9,10-quinone | Choline chloride:urea (DES) | Eliminates volatile organic solvents and strong acids; DES is biodegradable and reusable. | Not specified | researchgate.net |

| Oxidative Bromination | Deactivated aminoanthracene-9,10-diones | H₂O₂-HBr or m-CPBA-HBr in Methanol | Excellent bromine atom economy, mild conditions, and high conversion rate. | 82-93% | researchgate.net |

| Stable Peroxy Acid | 1-Aminoanthracene-9,10-dione | Nonanebis(peroxoic acid), KBr, Acetic Acid | Avoids use of hazardous molecular bromine; reaction at ambient temperature. | Good | beilstein-journals.org |

| Microwave-Assisted Ullmann Reaction | 1-Amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (Bromaminic acid) | Amine derivatives, elemental copper (Cu⁰), Phosphate buffer | Drastically reduced reaction time (2-20 min); uses water-based buffer. | Not specified | agya.infonih.gov |

| Solvent Optimization | 1-Amino-2-hydroxymethylanthraquinone | Bromine in N,N-Dimethylformamide (DMF) | Selective bromination at position 4 with high purity; avoids harsher solvents like nitrobenzene. | >90% | researchgate.netbeilstein-journals.org |

Mechanistic Investigations of 1 Amino 4 Bromo Anthraquinone Chemical Transformations

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C4 position of 1-amino-4-bromo anthraquinone (B42736) is the primary site for nucleophilic substitution, a reaction central to the synthesis of a vast array of anthraquinone dyes and functional materials. The mechanisms of these substitutions are heavily influenced by the reaction conditions, particularly the choice of catalyst and the use of light.

Ullmann Condensation and Copper-Catalyzed Amination Mechanisms

The Ullmann condensation is a cornerstone of C-N bond formation in anthraquinone chemistry, enabling the substitution of the bromine atom with various amino groups. Kinetic studies on the copper-catalyzed Ullmann condensation of sodium 1-amino-4-bromoanthraquinone-2-sulfonate with aniline (B41778) have provided significant mechanistic insights. oup.comoup.com The reaction demonstrates first-order kinetics with respect to both the monomeric aryl halide and the amine. oup.comoup.com The dependence on the copper catalyst concentration is hyperbolic, suggesting a complex role for the catalyst beyond simple catalysis. oup.comoup.com Electron spin resonance (ESR) measurements indicate that the copper catalyst predominantly exists in the cupric (Cu²⁺) state during the reaction. oup.comoup.com

The generally accepted mechanism for copper-catalyzed amination involves an oxidative addition of the aryl halide to a Cu(I) complex, forming a Cu(III) intermediate. mdpi.com This is followed by reductive elimination to yield the aminated product and regenerate the Cu(I) catalyst. mdpi.com However, a major challenge in industrial applications is the deactivation of the Cu⁺ catalyst through disproportionation. nih.govresearchgate.net This often necessitates the use of large quantities of copper catalysts and reducing agents. nih.govresearchgate.net

To overcome this, innovative approaches have been developed. One such strategy involves the in-situ generation of the active Cu⁺ catalyst from symmetrical copper electrodes under alternating current (AC) electrolysis. nih.govresearchgate.net This method achieves high conversion and yield in the amination of 1-amino-4-bromoanthraquinone-2-sulfonic acid (BAA) without requiring additional copper salts or reductants. nih.govresearchgate.net Characterization has shown that a passive Cu₂O film formed on the electrodes continuously generates the crucial Cu⁺ species for the reaction. nih.govresearchgate.net

| Mechanistic Aspect | Research Finding | Source(s) |

|---|---|---|

| Reaction Kinetics | First order in aryl halide; First order in amine. | oup.comoup.com |

| Catalyst Dependence | Hyperbolic dependence on cupric copper concentration. | oup.comoup.com |

| Active Catalyst Species | Primarily Cu(I), generated from Cu(II) precursors or electrochemically. Cu(II) is the predominant state observed by ESR during reaction. | oup.comoup.commdpi.comnih.govresearchgate.net |

| Proposed Intermediate | A LCu(III)XAr intermediate is proposed, formed via oxidative addition. | mdpi.com |

| Catalyst Deactivation | Disproportionation of Cu⁺ is a major cause of catalyst deactivation in traditional systems. | nih.govresearchgate.net |

| Modern Catalytic System | AC electrolysis with copper electrodes allows for continuous, in-situ generation of Cu⁺, avoiding disproportionation. | nih.govresearchgate.net |

Photoamination Mechanisms and Quantum Yield Analysis

The substitution of the bromine atom in 1-amino-4-bromo anthraquinone derivatives can also be initiated by light. Investigations into the photoamination of sodium 1-amino-4-bromoanthraquinone-2-sulfonate in an aerated alcohol-water mixture revealed a distinct mechanism that does not involve the triplet state of the anthraquinone, as the reaction was unaffected by triplet quenchers. oup.comcapes.gov.br

The proposed mechanism involves the formation of an exciplex between the excited anthraquinone (in its singlet charge-transfer state, ¹CT) and ground-state oxygen. oup.com This exciplex is then susceptible to a nucleophilic attack by the amine, leading to the substitution product. oup.com This process is accompanied by the production of peroxide. oup.comcapes.gov.br

A key finding from kinetic analysis is the relationship between the reaction's quantum yield (Φ) and the concentrations of the reactants. The reciprocal of the quantum yield (1/Φ) was found to be directly proportional to the reciprocals of both the partial pressure of oxygen and the concentration of the amine. oup.comcapes.gov.brresearchgate.net This relationship underscores the essential roles of both oxygen and the nucleophilic amine in the rate-determining steps of the photoamination process.

| Variable | Relationship with Quantum Yield (Φ) | Source(s) |

|---|---|---|

| Amine Concentration ([Amine]) | The reciprocal of the quantum yield (1/Φ) is proportional to the reciprocal of the amine concentration (1/[Amine]). | oup.comcapes.gov.brresearchgate.net |

| Oxygen Partial Pressure (P(O₂)) | The reciprocal of the quantum yield (1/Φ) is proportional to the reciprocal of the oxygen partial pressure (1/P(O₂)). | oup.comcapes.gov.brresearchgate.net |

| Triplet Quenchers | No significant effect on the reaction, indicating the triplet state is not the primary reactive species. | oup.comcapes.gov.br |

De-sulfonation and Subsequent Bromination Mechanisms in Related Anthraquinone Systems

The synthesis of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a crucial dye intermediate, often involves the sulfonation of 1-aminoanthraquinone (B167232) followed by bromination. beilstein-journals.org Mechanistic studies of this process have revealed an important side reaction and its subsequent correction. When 1-aminoanthraquinone is sulfonated in oleum (B3057394), a significant impurity, 1-aminoanthraquinone-2,4-disulfonic acid, can be formed. researchgate.net

Influence of Intramolecular and Intermolecular Hydrogen Bonding on Reactivity

The reactivity of this compound is significantly modulated by both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the hydrogen atoms of the amino group at C1 and the adjacent peri-carbonyl oxygen atom at C9. nih.govnih.gov This interaction is classified as a Resonance-Assisted Hydrogen Bond (RAHB), which creates a quasi-aromatic six-membered ring. nih.gov This "hydrogen-bond-assisted charge transfer interaction" has profound effects on the molecule's electronic properties. nih.gov It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can influence the molecule's electrochemical behavior and susceptibility to nucleophilic attack. nih.gov Femtosecond stimulated Raman spectroscopy studies on 1-aminoanthraquinone have provided clear experimental evidence that this hydrogen bond is intimately involved in the dynamics of intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

Intermolecular Hydrogen Bonding: The amino and carbonyl groups of the anthraquinone core are also sites for intermolecular hydrogen bonding with solvent molecules or other reagents. nih.govacs.org Studies have shown that intermolecular hydrogen bonding between aminoanthraquinones and alcohols can induce substantial fluorescence quenching and provide pathways for efficient radiationless deactivation from the excited state. acs.org This interaction occurs through both in-plane and out-of-plane modes between the carbonyl oxygen and the alcohol's hydroxyl group, creating different relaxation pathways. acs.org The steric accessibility of the hydroxyl group on the alcohol plays a dominant role in the efficiency of this quenching process. acs.org These intermolecular interactions can therefore directly influence the photophysical and photochemical reactivity of the anthraquinone derivative.

Advanced Characterization and Structural Elucidation Methodologies

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the structural features of 1-Amino-4-bromoanthraquinone, from its elemental composition to the specific arrangement of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 1-Amino-4-bromoanthraquinone by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. beilstein-journals.orgresearchgate.netfrontiersin.org

In ¹H NMR spectroscopy, the aromatic protons of the anthraquinone (B42736) system typically appear as multiplets in the downfield region of the spectrum. For instance, in a study using DMSO-d6 as the solvent, the aromatic protons were observed between δ 8.2 and 8.5 ppm. The protons of the amino group also provide a characteristic signal.

¹³C NMR spectroscopy provides further structural detail by identifying the chemical shifts of each carbon atom in the molecule. beilstein-journals.orgresearchgate.netfrontiersin.org The carbonyl carbons of the anthraquinone core are typically found at the most downfield positions. The carbon atoms bonded to the amino and bromo substituents, as well as the other aromatic carbons, exhibit distinct signals that allow for their unambiguous assignment. For example, in a derivative, specific carbon signals were identified at various parts per million (ppm) including 109.23, 111.29, 120.49, and up to 182.46 for the carbonyl carbons. frontiersin.org

Table 1: Representative NMR Data for Anthraquinone Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | 8.2–8.5 | multiplet | DMSO-d6 |

| ¹³C | 109.23 - 182.46 | singlet | DMSO-d6 |

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of 1-Amino-4-bromoanthraquinone, confirming its elemental composition. beilstein-journals.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. beilstein-journals.org

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Amino-4-bromoanthraquinone reveals a characteristic molecular ion peak. nih.gov Due to the presence of bromine, a distinctive isotopic pattern is observed, with peaks corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The NIST Mass Spectrometry Data Center reports a top peak at an m/z of 301 and a second highest at 303, corresponding to the molecular ions with the different bromine isotopes. nih.gov Fragmentation patterns often show the loss of the bromine atom and cleavage of the anthraquinone core.

Table 2: GC-MS Data for 1-Amino-4-bromoanthraquinone

| Parameter | Value | Source |

| NIST Number | 110401 | NIST Mass Spectrometry Data Center |

| Top Peak (m/z) | 301 | NIST Mass Spectrometry Data Center |

| 2nd Highest Peak (m/z) | 303 | NIST Mass Spectrometry Data Center |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in 1-Amino-4-bromoanthraquinone by detecting their characteristic vibrational frequencies. kaimosi.com The FTIR spectrum of a derivative of 1-amino-4-bromoanthraquinone showed characteristic absorption bands. researchgate.net

Key vibrational modes for 1-Amino-4-bromoanthraquinone include:

N-H stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations.

C=O stretching: The two carbonyl groups (C=O) of the anthraquinone core give rise to strong absorption bands in the region of 1670–1690 cm⁻¹.

C-Br stretching: The carbon-bromine bond has a characteristic absorption in the lower frequency region of the IR spectrum, typically around 560–580 cm⁻¹.

Aromatic C-H bending: The bending vibrations of the C-H bonds on the aromatic rings are also observable.

Table 3: Characteristic IR Absorption Frequencies for a Related Compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3280–3320 |

| C=O Stretch (anthraquinone) | 1670–1690 |

| C=O Stretch (amide) | 1640–1660 |

| C-Br Stretch | 560–580 |

| Aromatic C-H Bends | 750–900 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of 1-Amino-4-bromoanthraquinone, which is responsible for its color. kaimosi.com The anthraquinone core acts as a significant chromophore.

The UV-Vis spectrum of anthraquinone derivatives typically displays strong absorption bands in both the UV and visible regions, corresponding to π→π* transitions. The presence of the amino group as an auxochrome shifts the absorption maxima to longer wavelengths (a bathochromic shift), extending into the visible region and imparting color to the compound. The electronic properties of substituents on the anthraquinone core can influence the absorption wavelength. kaimosi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of 1-Amino-4-bromoanthraquinone in the solid state. This technique provides precise bond lengths, bond angles, and information about the planarity of the molecule and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for 1-Amino-4-bromoanthraquinone is not widely reported in public databases, studies on analogous anthraquinone derivatives confirm the planarity of the anthraquinone core. For a related compound, 1-amino-2-methyl-4-bromoanthraquinone, X-ray crystallography has been used to investigate hypervalent interactions. soton.ac.uk It is predicted that the molecule adopts a planar conformation due to the aromatic anthraquinone core. Intramolecular hydrogen bonding between the amino group's hydrogen and the adjacent carbonyl oxygen can enhance thermal stability. The bromine atom's van der Waals radius influences the crystal lattice parameters.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 1-Amino-4-bromoanthraquinone and for monitoring the progress of its synthesis. google.com Reverse-phase HPLC is commonly used, where the compound is separated based on its polarity.

A validated HPLC method can ensure accuracy in purity determination, with recovery rates often falling between 97.91% and 99.74% and a relative standard deviation (RSD) of less than 1.97%. HPLC is also instrumental in monitoring reactions, such as the bromination of 1-aminoanthraquinone-2-sulfonic acid, to ensure the reaction proceeds to completion. google.com The purity of the final product can be determined using HPLC with area normalization. google.com For some derivatives, purity levels greater than 98.0% as determined by HPLC have been reported. tcichemicals.com

Computational Chemistry and Theoretical Studies on 1 Amino 4 Bromo Anthraquinone

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental in predicting the molecular geometry and electronic properties of 1-amino-4-bromo anthraquinone (B42736). These methods provide a theoretical framework to understand the molecule's stability, reactivity, and electronic transitions.

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For anthraquinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), help in determining optimized geometries and electronic properties. These calculations reveal that the introduction of substituents like amino and bromo groups can influence the planarity of the anthraquinone core and modulate the electronic charge distribution.

Natural Bond Orbital (NBO) analysis is employed to understand the intramolecular and intermolecular bonding and interaction among bonds in a molecule. uni-muenchen.de It provides a detailed picture of the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis type (acceptor) NBOs. uni-muenchen.de This analysis can elucidate the stabilization energies associated with electron delocalization, which are crucial for understanding the molecule's reactivity and the nature of intramolecular hydrogen bonding. uni-muenchen.deresearchgate.net For instance, NBO analysis can quantify the donor-acceptor interactions between the lone pairs of the amino group and the antibonding orbitals of the anthraquinone ring, providing insights into the charge transfer characteristics of the molecule. researchgate.net

| Computational Method | Key Insights Provided for 1-Amino-4-bromo anthraquinone |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, and energy levels. |

| Natural Bond Orbital (NBO) Analysis | Details of intramolecular bonding, charge delocalization, and donor-acceptor interactions. uni-muenchen.de |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. researchgate.net By computing the excitation energies and oscillator strengths, TD-DFT can predict the maximum absorption wavelengths (λmax) of compounds like this compound. nii.ac.jp These theoretical predictions are valuable for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions, such as n→π* and π→π* transitions, which are characteristic of the anthraquinone chromophore. nii.ac.jp The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set. nii.ac.jp

In Silico Prediction of Biological Activity and Protein Interactions

In silico methods are increasingly used to predict the biological potential of chemical compounds, offering a rapid and cost-effective way to screen for drug candidates.

Drug-Likeness Assessment and Pharmacokinetic Profiling

The "drug-likeness" of a molecule is an important concept in drug discovery, and it can be estimated using various computational models. These models often evaluate properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). For derivatives of this compound, these parameters have been calculated to assess their potential as drug candidates. nih.govresearchgate.net For example, a good drug-likeness score suggests that a compound is more likely to be orally bioavailable and have favorable pharmacokinetic properties. nih.govresearchgate.net

Molecular Docking and Protein Interaction Simulation (e.g., STRING, KEGG Pathway Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies can simulate their interaction with biological targets like enzymes or DNA. researchgate.net This helps in understanding the potential mechanism of action at a molecular level.

Furthermore, tools like STRING and the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis are used to explore the potential protein-protein interactions and biological pathways that might be modulated by these compounds. nih.govresearchgate.net For instance, after identifying potential protein targets through methods like DIGEP-Pred, STRING can be used to visualize the network of interacting proteins, and KEGG can help in identifying the biological pathways these proteins are involved in, such as cancer pathways or signaling pathways. researchgate.net

Vibrational Energy Distribution Analysis (VEDA) for Spectroscopic Interpretation

Vibrational Energy Distribution Analysis (VEDA) is a computational tool used to assign the vibrational modes observed in infrared (IR) and Raman spectra. researchgate.net By calculating the potential energy distribution (PED), VEDA helps in understanding the contribution of different internal coordinates (like bond stretching, angle bending, and torsions) to each vibrational frequency. researchgate.net For complex molecules like this compound, theoretical vibrational spectra calculated using DFT can be compared with experimental spectra, and VEDA can provide a detailed assignment of the observed bands, which is crucial for structural elucidation and understanding the vibrational characteristics of the molecule. researchgate.net

Research on Advanced Derivatives and Analogues of 1 Amino 4 Bromo Anthraquinone

Bromaminic Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid) and its Analogues

Bromaminic acid, or 1-amino-4-bromoanthraquinone-2-sulfonic acid, stands as a cornerstone intermediate in the production of anthraquinone-based dyes and pharmacologically relevant compounds. researchgate.netrsc.orgepo.orgbeilstein-journals.org Its utility stems from the reactive C4-bromo substituent, which can be readily displaced by various nucleophiles. researchgate.netrsc.orgepo.org

Synthesis of Variously Substituted Bromaminic Acid Derivatives

The synthesis of bromaminic acid itself is well-established, traditionally involving the sulfonation of 1-aminoanthraquinone (B167232) followed by bromination. researchgate.net One conventional approach, the "solvent method," involves sulfonating 1-aminoanthraquinone with chlorosulfonic acid in an inert solvent like nitrobenzene (B124822), followed by bromination of the resulting 1-aminoanthraquinone-2-sulfonic acid salt. researchgate.net An alternative, the "oleum method" or "one-pot method," uses oleum (B3057394) for sulfonation and subsequent bromination in the same reaction vessel. researchgate.net

Recent research has focused on creating analogues of bromaminic acid with diverse substituents at the 2-position of the anthraquinone (B42736) core. researchgate.netrsc.org A notable strategy begins with the conversion of 1-aminoanthraquinone to its 2-hydroxymethyl derivative. researchgate.netrsc.orgepo.org This intermediate can then be transformed into a variety of other functional groups, including carbaldehyde, carboxylic acid, and nitrile moieties. researchgate.netrsc.orgepo.org For instance, the 2-nitrile derivative can be further reacted to form a 1-amino-2-tetrazolylanthraquinone. researchgate.netrsc.org Subsequent bromination of these 2-substituted 1-aminoanthraquinones, often using bromine in N,N-dimethylformamide (DMF), yields the corresponding bromaminic acid analogues in excellent yields, frequently exceeding 90%. researchgate.netrsc.orgepo.org

An alternative and efficient route involves the direct conversion of 1-amino-4-bromo-2-hydroxymethylanthraquinone into other 2-substituted analogues, achieving high yields of 85–100%. researchgate.netrsc.orgepo.org These optimized methods provide access to high-purity bromaminic acid sodium salt and its derivatives, which are valuable precursors for further synthesis. researchgate.net

Table 1: Synthesis of 2-Substituted 1-Amino-4-bromoanthraquinone Derivatives

| Starting Material | Reagents and Conditions | 2-Substituent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Aminoanthraquinone | 1. Chlorosulfonic acid, nitrobenzene; 2. Bromine, DMF | -SO₃Na | Bromaminic acid sodium salt | 94-100 | researchgate.net |

| 1-Amino-2-hydroxymethylanthraquinone | Bromine, DMF | -CH₂OH | 1-Amino-4-bromo-2-hydroxymethylanthraquinone | High | researchgate.net |

| 1-Amino-2-formylanthraquinone | Bromine, DMF | -CHO | 1-Amino-4-bromo-2-formylanthraquinone | >90 | researchgate.netrsc.org |

| 1-Amino-2-carboxyanthraquinone | Bromine, DMF | -COOH | 1-Amino-4-bromo-2-carboxyanthraquinone | >90 | researchgate.netrsc.org |

| 1-Amino-2-cyanoanthraquinone | Bromine, DMF | -CN | 1-Amino-4-bromo-2-cyanoanthraquinone | >90 | researchgate.netrsc.org |

| 1-Amino-2-tetrazolylanthraquinone | Bromine, DMF | -Tetrazole | 1-Amino-4-bromo-2-tetrazolylanthraquinone | >90 | researchgate.netrsc.org |

Utility as Precursors in the Synthesis of Dyes and Biologically Active Compounds

The primary utility of bromaminic acid and its analogues lies in their role as precursors. The bromine atom at the 4-position is susceptible to nucleophilic substitution, most notably through the Ullmann condensation reaction, allowing for the introduction of various (ar)alkylamino groups. researchgate.netbeilstein-journals.org This reaction is fundamental to the synthesis of a vast range of acid and reactive dyes. researchgate.net

The nature of the substituent at the 4-position, introduced via substitution of the bromine, is crucial for determining the final properties of the molecule, including its color as a dye or its affinity and selectivity for biological targets. researchgate.net Similarly, modifications at the 2-position, as described in the synthesis of analogues, allow for fine-tuning of the molecule's characteristics. researchgate.netrsc.org For example, the 2-sulfonate group has been found to be a requirement for the inhibitory activity of certain anthraquinone derivatives against ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), a family of enzymes involved in nucleotide signaling. nih.gov The synthesis of a library of 1-amino-2-sulfo-4-ar(alk)ylaminoanthraquinone derivatives has led to the identification of potent and selective inhibitors for different NTPDase subtypes. nih.gov

1-Amino-2,4-dibromoanthraquinone (B109406) and Polybrominated Derivatives

Further bromination of 1-aminoanthraquinone or its derivatives leads to the formation of polybrominated compounds, with 1-amino-2,4-dibromoanthraquinone being a key product. researchgate.net

This compound can be synthesized directly from 1-aminoanthraquinone by treatment with bromine under acidic conditions, a method that can achieve quantitative yields. researchgate.netnih.gov An alternative pathway involves the reaction of sodium 1-aminoanthraquinone-2-sulfonate with bromine; under controlled conditions at room temperature, selective bromination at the 4-position occurs to yield bromaminic acid, but mild heating can lead to the replacement of the sulfonic acid group by a second bromine atom, affording 1-amino-2,4-dibromoanthraquinone. researchgate.netcolab.ws This compound is prepared industrially by brominating 1-aminoanthraquinone in dilute mineral acids like sulfuric acid. rsc.orgnih.gov 1-Amino-2,4-dibromoanthraquinone serves as an important intermediate, particularly in the manufacture of vat dyes for the textile industry. rsc.orgresearchgate.net

Anthraquinone Derivatives Grafted onto Polymeric Scaffolds and Advanced Materials

To impart color and other functional properties to macromolecules, anthraquinone derivatives can be chemically grafted onto polymeric backbones. One notable example involves the grafting of brominated anthraquinone derivatives onto O-carboxymethyl chitosan (B1678972), a water-soluble and biocompatible polymer. rsc.orgrsc.org

In a reported study, four different polymeric dyes were created using this method. rsc.org The synthesis involved an Ullmann condensation reaction to form a covalent bond between the anthraquinone unit and the chitosan scaffold. rsc.org Characterization using FT-IR spectroscopy, elemental analysis, and differential scanning calorimetry confirmed the successful grafting of the anthraquinone derivatives. rsc.org The extent of this grafting, known as the grafting degree, was quantified and found to be significant for the prepared polymeric dyes. rsc.org This approach not only creates novel colored materials but also leverages the properties of the polymer scaffold, such as biocompatibility, which is relevant for advanced material applications. rsc.org

Table 2: Grafting of Brominated Anthraquinone Derivatives onto O-Carboxymethyl Chitosan

| Polymeric Dye | Grafting Degree (mmol g⁻¹) | Method | Reference |

|---|---|---|---|

| Polymeric dye-1 | 0.66 | Ullmann Condensation | rsc.org |

| Polymeric dye-2 | 1.14 | Ullmann Condensation | rsc.org |

| Polymeric dye-3 | 0.93 | Ullmann Condensation | rsc.org |

| Polymeric dye-4 | 1.01 | Ullmann Condensation | rsc.org |

Metal Complexes of 1-Amino-4-bromo Anthraquinone Derivatives: Synthesis, Structure, and Electrochemical Properties

The ability of anthraquinone derivatives to form stable complexes with metal ions opens up possibilities for their use in catalysis and materials science. kaimosi.com Research in this area has explored the coordination properties of ligands derived from anthraquinones.

Studies have reported on the synthesis of mononuclear metal complexes involving Fe(III), Cr(III), and Co(II) with ligands that incorporate azo-anthraquinone moieties. These mixed ligands, which can be synthesized from precursors like 1-amino-4-bromo-2-methyl anthraquinone, act as bidentate ligands, coordinating with the metal ions through sites such as carbonyl oxygens and azo groups. Spectroscopic analysis and magnetic measurements of these complexes have indicated octahedral geometries. While these studies provide insight into the coordination chemistry of anthraquinone-based ligands, specific research focusing directly on the synthesis, structure, and electrochemical properties of metal complexes derived from this compound itself is less detailed in the available literature. The amination of bromaminic acid, a crucial reaction for dye production, is known to be catalyzed by Cu⁺ ions, and recent electrochemical research has focused on the in-situ generation of this catalyst using copper electrodes to improve the efficiency and environmental footprint of the process.

Novel 4-Substituted 1-Aminoanthraquinones via Nucleophilic Substitution Reactions

The reactivity of the bromine atom at the 4-position of this compound and its analogues is the cornerstone of their synthetic versatility. This site readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The copper-catalyzed Ullmann condensation is a frequently employed method for this transformation, reacting the bromoanthraquinone with various amines to produce 4-amino substituted derivatives. beilstein-journals.org This reaction has been used to synthesize libraries of new compounds, including potential dyes and biologically active molecules. researchgate.netnih.gov For example, new 4-substituted 1-amino-9,10-anthraquinones have been synthesized by reacting bromaminic acid with different primary amines. Researchers have optimized these reactions, exploring different conditions such as solvent-free procedures for liquid amines and various copper catalysts and bases to achieve high yields. researchgate.net

Furthermore, nucleophilic photosubstitution reactions have also been investigated. Sodium 1-amino-4-bromoanthraquinone-2-sulphonate (bromaminic acid) can be photo-aminated with ammonia (B1221849) or alkylamines in an aerated aqueous alcohol solution to yield the corresponding sodium 1-amino-4-alkylaminoanthraquinone-2-sulphonates. colab.ws The mechanism of this photoamination has been studied, proposing the formation of an exciplex between the excited anthraquinone and oxygen, followed by the nucleophilic attack of the amine. These diverse synthetic strategies underscore the importance of nucleophilic substitution in creating a vast chemical space of novel anthraquinone derivatives from this compound precursors.

Advanced Research Applications of 1 Amino 4 Bromo Anthraquinone and Its Derivatives

Development of Pharmacological Tools and Molecular Probes

The structural backbone of 1-Amino-4-bromo anthraquinone (B42736) has proven to be a valuable scaffold for the design and synthesis of pharmacological tools and molecular probes. These tools are instrumental in studying the function and structure of various biological targets.

Exploration as Ligands for Specific Therapeutic Targets

Derivatives of 1-Amino-4-bromo anthraquinone have been extensively investigated as ligands for a variety of therapeutic targets. The ability to introduce diverse functional groups at the 4-position via nucleophilic substitution of the bromine atom enables the fine-tuning of binding affinities and selectivities for specific receptors and enzymes. beilstein-journals.org For instance, research has focused on developing antagonists for P2Y receptors, which are involved in thrombosis and inflammation. By modifying the this compound core, researchers have synthesized potent and selective antagonists for the P2Y12 receptor, a key target for antiplatelet drugs. acs.org These derivatives represent new lead structures for the development of antithrombotic agents. acs.org

Studies on Ectonucleoside Triphosphate Diphosphohydrolase (E-NTPDase) Inhibition

Ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides. frontiersin.orgnih.gov Inhibitors of these enzymes have therapeutic potential in treating conditions like inflammation, neurodegenerative diseases, and cancer. frontiersin.orgresearchgate.net A significant body of research has been dedicated to developing anthraquinone-based inhibitors of E-NTPDases, with many potent and selective compounds derived from this compound-2-sulfonic acid (bromaminic acid). frontiersin.orgscienceopen.com

Scientists have synthesized and evaluated a library of anthraquinone derivatives, leading to the identification of several potent and selective inhibitors of human NTPDase2 and NTPDase3. frontiersin.orgnih.gov For example, a series of 1-amino-2-sulfo-4-ar(alk)ylaminoanthraquinone derivatives were found to inhibit E-NTPDases in a concentration-dependent manner. scienceopen.com The 2-sulfonate group was discovered to be essential for their inhibitory activity. scienceopen.com

Key findings from these studies include:

1-amino-2-sulfo-4-(2-naphthylamino)anthraquinone was identified as a potent inhibitor with a preference for NTPDase1. scienceopen.com

1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone demonstrated potent and selective inhibition of rat NTPDase3. scienceopen.com

1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate and 1-amino-4-(3-chloro-4-phenylsulfanyl)phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate were among the most potent inhibitors of NTPDase2. frontiersin.orgnih.govresearchgate.net

The most potent NTPDase3 inhibitors identified were 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate and 1-amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate . researchgate.netresearchgate.net

These selective inhibitors serve as valuable pharmacological tools for investigating the physiological and pathological roles of specific NTPDase isoforms. nih.gov

| Compound | Target | Activity |

|---|---|---|

| 1-amino-2-sulfo-4-(2-naphthylamino)anthraquinone | NTPDase1 | Potent inhibitor scienceopen.com |

| 1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone | rat NTPDase3 | Potent and selective inhibitor scienceopen.com |

| 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | NTPDase2 | Potent inhibitor frontiersin.orgnih.govresearchgate.net |

| 1-amino-4-(3-chloro-4-phenylsulfanyl)phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | NTPDase2 | Potent inhibitor frontiersin.orgnih.govresearchgate.net |

| 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | NTPDase3 | Potent inhibitor researchgate.netresearchgate.net |

| 1-amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | NTPDase3 | Potent inhibitor researchgate.netresearchgate.net |

Precursors for Advanced Organic Dyes and Pigments (Academic Synthetic Focus)

This compound and its sulfonated form, bromaminic acid, are fundamental building blocks in the synthesis of a wide range of advanced organic dyes and pigments. beilstein-journals.orgacs.org The Ullmann condensation reaction, a copper-catalyzed nucleophilic substitution, is frequently employed to introduce various aryl or alkylamino groups at the 4-position, leading to a diverse palette of colors with excellent stability. researchgate.net

Synthesis of Polymeric Dyes for Functional Material Development

In the pursuit of functional materials, researchers have explored the synthesis of polymeric dyes by grafting anthraquinone derivatives onto polymer backbones. rsc.org One such approach involves the Ullmann condensation reaction between brominated anthraquinone derivatives, such as those derived from this compound, and O-carboxymethyl chitosan (B1678972). rsc.org This process yields polymeric dyes with potential applications in various fields. The grafting of the anthraquinone chromophore onto the chitosan polymer can impart color and other functional properties to the resulting material. rsc.org Studies have shown that the electronic properties and planarity of the substituent group on the anthraquinone derivative significantly influence the absorption wavelength of the final polymeric dye. researchgate.net

Incorporation into Azo-Anthraquinone Reactive Dye Systems for Enhanced Properties

The integration of the anthraquinone structure into azo dye systems has been a strategy to develop dyes with superior properties, such as high light fastness. nih.gov While much of the research has focused on acid and disperse dyes, there is growing interest in azo-anthraquinone reactive dyes for cellulosic fibers. nih.gov These reactive dyes form covalent bonds with the fiber, resulting in excellent wash fastness. nih.gov 1,4-disubstituted anthraquinone derivatives are particularly valuable as they tend to produce deep color shades. nih.gov Novel blue azo-anthraquinone reactive dyes have been synthesized and successfully applied to cotton, demonstrating high fixation rates and good fastness properties. nih.govresearchgate.net

Research into Potential Bioactive Compounds (e.g., Antiviral, Anticancer, Antioxidant)

The anthraquinone scaffold is present in numerous natural and synthetic compounds with a wide spectrum of biological activities. beilstein-journals.orgbiointerfaceresearch.com Derivatives of this compound have been a focal point of research for the discovery of new bioactive agents. frontiersin.orgresearchgate.netscienceopen.comontosight.ai

Research has indicated that various anthraquinone derivatives exhibit promising biological activities:

Antiviral Activity: Certain amino-9,10-anthracenedione derivatives have shown antiviral properties against viruses such as HIV-1 and human cytomegalovirus (HCMV). biointerfaceresearch.com Additionally, some derivatives of 1-Amino-4-bromo-2-methylanthraquinone are being explored for their potential as antiviral agents, with suggestions that they may inhibit the replication of retroviruses. biosynth.com The predicted antiviral activity of 4-substituted 9,10-anthraquinone derivatives against picornavirus, influenza, and rhinovirus has also been a subject of study. lpnu.ua

Anticancer Activity: this compound itself has demonstrated the ability to induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism is thought to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. The development of anthraquinone-based anticancer drugs is an active area of research, with many derivatives showing potential. colab.ws

Antioxidant Activity: Several amino derivatives of 9,10-anthracenedione have been found to possess antioxidant properties. biointerfaceresearch.com For example, hydrazone derivatives of 9,10-anthracenedione have shown significant antioxidant activity in CUPRAC assays. researchgate.net

The diverse biological activities of these compounds underscore the importance of this compound as a versatile starting material for the development of new therapeutic agents. solubilityofthings.com

| Compound Class | Bioactivity | Research Findings |

|---|---|---|

| Amino-9,10-anthracenedione derivatives | Antiviral | Activity against HIV-1 and human cytomegalovirus (HCMV) has been observed. biointerfaceresearch.com |

| 1-Amino-4-bromo-2-methylanthraquinone derivatives | Antiviral | Potential to inhibit retrovirus replication. biosynth.com |

| This compound | Anticancer | Induces apoptosis in breast cancer cell lines. |

| Hydrazone derivatives of 9,10-anthracenedione | Antioxidant | Demonstrated high antioxidant capacity in CUPRAC assays. researchgate.net |

Application in Photoinduced Reorientation Studies

Derivatives of 1-amino-4-bromoanthraquinone are utilized as functional dyes in advanced materials research, particularly in the study of photoinduced reorientation in "guest-host" systems. szfki.huaip.org These systems typically consist of a dichroic dye (the guest) dissolved in a liquid crystal matrix (the host). mdpi.com The orientation of the liquid crystal molecules, and consequently the guest dye molecules, can be controlled by an external stimulus like an electric field or, more relevantly here, by light. mdpi.comunina.it

Anthraquinone dyes are particularly suitable for these applications due to their chemical stability and strong, anisotropic absorption of light. acs.org When a small amount of an anthraquinone dye is added to a nematic liquid crystal host, the light intensity required to reorient the liquid crystal director can be reduced by orders of magnitude. unina.itaip.org This phenomenon, known as the "Janossy effect," is attributed to an additional torque exerted by the photo-excited dye molecules on the host liquid crystal molecules. szfki.huaip.org

Research using 1-amino-anthraquinone (1AAQ), a compound structurally very similar to 1-amino-4-bromoanthraquinone, has provided direct experimental evidence for this effect. aip.org Time-resolved studies showed that under short pulse excitation, the host liquid crystal molecules in a 1AAQ-doped system orient toward the polarization direction of the excitation light. aip.org

The mechanism behind this light-induced torque is an area of active investigation. One model suggests that the rotational mobility of the dye molecules is significantly altered when they are in an electronically excited state. aps.org Direct measurements have shown a decrease in the rotational mobility of photoexcited anthraquinone dye molecules, a change ascribed to a reinforcement of intermolecular interactions (like hydrogen bonding) in the excited state. aps.org This light-induced modulation of molecular friction provides a basis for understanding the reorientation phenomenon. aps.org

The specific structure of the dye molecule, including the nature and position of its substituents, strongly influences the efficiency of the photoinduced reorientation. aip.orgmdpi.com The molecular geometry, the alignment of the dye within the host, and the orientation of its transition dipole moment are all critical parameters. acs.orgmdpi.com The amino and bromo substituents on the 1-amino-4-bromoanthraquinone core define its electronic and steric properties, which in turn dictate its interaction with the host matrix and its response to polarized light. mdpi.com These studies are relevant for the development of advanced optoelectronic materials for applications in optical data storage, optical switching, and novel liquid crystal displays. aps.orgingentaconnect.com

| Dye System | Host Material | Key Finding | Reference |

|---|---|---|---|

| Various Anthraquinone Dyes (e.g., AQ1, AQ2) | Nematic Liquid Crystals | The dye-induced optical torque significantly exceeds the normal optical torque, drastically reducing the threshold for optical Freedericksz transition. | nih.govszfki.hu |

| Homologous set of Anthraquinone Dyes | Polar (5CB) and Nonpolar Liquid Crystal Hosts | The magnitude of the photoinduced reorientation is highly sensitive to the detailed structure of the dye's substituent groups. | aip.org |

| 1-Amino-anthraquinone (1AAQ) | Isotropic Liquid Crystal (5CB) | Direct observation of transient reorientation of host LC molecules toward the pump light's polarization direction. | aip.org |

| Anthraquinone Dyes | Cyanophenyl Liquid Host | Direct measurement of a 30%-50% decrease in rotational mobility of the dye molecules upon photoexcitation. | aps.org |

Environmental Research and Degradation Studies of 1 Amino 4 Bromo Anthraquinone

Pathways and Mechanisms of Biodegradation

While specific studies on the biodegradation of 1-amino-4-bromo anthraquinone (B42736) are limited, extensive research on its sulfonated analogue, 1-amino-4-bromoanthraquinone-2-sulfonic acid (ABAS), provides significant insights into the potential microbial degradation pathways. The bacterial degradation of anthraquinone dyes generally involves a reduction reaction catalyzed by a reductase enzyme, which leads to the cleavage of the conjugated dye bonds. nih.gov Following the loss of the chromophore, the complex polycyclic aromatic structure is broken down into simpler aromatic compounds and eventually mineralized to carbon dioxide and water under aerobic conditions. nih.gov

Research on the biodegradation of the closely related compound 1-amino-4-bromoanthraquinone-2-sulfonic acid has identified several key degradation products. One of the primary metabolites is phthalic acid. nih.gov Other identified intermediates include 2-amino-3-hydroxy-5-bromobenzenesulfonic acid or 2-amino-4-hydroxy-5-bromobenzenesulfonic acid. nih.gov In some degradation pathways, the anthraquinone ring is cleaved to form smaller molecules like benzoic acid. nih.gov A yellow intermediate, likely a dimer resulting from the autoxidation of 2-amino-3-hydroxy-5-bromobenzenesulfonic acid, has also been observed in continuous operation bioreactors treating ABAS. nih.gov

Table 1: Identified Degradation Products of 1-Amino-4-bromoanthraquinone-2-sulfonic acid

| Degradation Product | Analytical Method Used for Identification | Reference |

|---|---|---|

| Phthalic acid | Not specified | nih.gov |

| 2-amino-3-hydroxy-5-bromobenzenesulfonic acid | Not specified | nih.gov |

| 2-amino-4-hydroxy-5-bromobenzenesulfonic acid | Not specified | nih.gov |

| Benzoic acid | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

Several bacterial strains have been identified for their ability to degrade anthraquinone dyes, particularly the sulfonated analogue of 1-amino-4-bromo anthraquinone. Sphingomonas xenophaga has been utilized in membrane bioreactors for the effective decolorization of 1-amino-4-bromoanthraquinone-2-sulfonic acid. nih.gov Another bacterium, Sphingomonas herbicidovorans, has been shown to degrade this compound, utilizing it as a carbon source. nih.gov The degradation process often begins with the adsorption of the dye onto the bacterial surface, a crucial initial step. nih.gov Gram-positive bacteria, with a higher percentage of peptidoglycan in their cell walls, generally exhibit a greater adsorption capacity for these dyes compared to Gram-negative bacteria. nih.gov

Photolytic Degradation under Simulated Environmental Conditions

Adsorption and Desorption Behavior in Environmental Matrices

The adsorption and desorption characteristics of this compound in environmental matrices such as soil and sediment have not been extensively studied. However, based on the behavior of a related compound, 1-amino-2,4-dibromoanthraquinone (B109406), it is expected to adsorb onto suspended solids and sediments in aquatic environments and be relatively immobile. nih.gov The adsorption of organic compounds, including those with amino groups, onto clay minerals and sediments is influenced by factors such as pH and the organic matter content of the matrix. nih.govnih.gov The amino group of the molecule can interact with the charged surfaces of clay minerals, leading to its retention in the solid phase. nih.gov

Development of Analytical Methods for Environmental Monitoring and Degradation Assessment (e.g., HPLC)

The monitoring of this compound and its degradation products in environmental samples necessitates the development of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of anthraquinone dyes and their metabolites. nih.gov For instance, HPLC coupled with mass spectrometry (LC-MS) has been used to analyze the degradation pathway of various anthraquinone dyes, allowing for the identification of intermediate products. nih.gov While specific HPLC methods for the routine environmental monitoring of this compound are not widely documented in the available literature, the principles used for other anthraquinone derivatives can be adapted. A patent for the preparation of 1-amino-4-bromoanthraquinones mentions the use of liquid chromatography to analyze the reaction mixture, indicating the applicability of this technique for the separation and quantification of this compound. google.com

Structure Activity Relationship Sar Studies for 1 Amino 4 Bromo Anthraquinone Derivatives

Elucidation of Specific Structural Features Governing Observed Biological Activities

The biological activities of 1-amino-4-bromoanthraquinone derivatives are intricately linked to their molecular architecture. Modifications to the anthraquinone (B42736) core, particularly at the 2 and 4 positions, have been shown to significantly influence their efficacy and selectivity as inhibitors of various enzymes, including ectonucleoside triphosphate diphosphohydrolases (NTPDases), and their potential as antimicrobial and anticancer agents. nih.gov

A critical determinant for the inhibitory activity of these derivatives against NTPDases is the presence of a sulfonate group at the 2-position. nih.gov Derivatives lacking this group, such as those with a methyl substituent at the 2-position, are generally inactive. nih.gov The nature of the substituent at the 4-position, which replaces the bromo group, is crucial for both the potency and selectivity of these compounds. beilstein-journals.org For instance, replacing the bromine with different aryl or alkylamino groups can modulate the inhibitory profile against different NTPDase subtypes.

In the context of antifouling activity, the introduction of hydroxyl groups into the anthraquinone skeleton has been shown to be a key factor. frontiersin.org For example, derivatives with hydroxyl groups at the C-1 to C-8 positions demonstrate notable bioactivity. frontiersin.org Specifically, the presence of phenolic hydroxyl groups at positions 2 and 4 can lead to very low minimum inhibitory concentrations (MIC) against biofilm-forming bacteria. frontiersin.org

The anticancer potential of these derivatives is often attributed to their ability to intercalate with DNA. However, certain structural modifications can mitigate genotoxicity. Sulfonated or methylated analogues, for instance, have demonstrated reduced genotoxicity compared to their parent compounds. The substitution pattern also affects physical properties like water solubility, which in turn can influence biological availability and activity. For example, derivatives with a 2-SO3H group (bromaminic acid) exhibit higher water solubility.

The following table summarizes the relationship between structural modifications and observed biological activities for several 1-amino-4-bromoanthraquinone derivatives.

| Compound/Derivative Class | Key Structural Features | Observed Biological Activity |

| 1-Amino-2-sulfo-4-ar(alk)ylaminoanthraquinones | 2-sulfonate group; varied aryl/alkylamino group at C4 | Inhibition of NTPDases nih.gov |

| 1-Amino-2-methyl-4-arylaminoanthraquinones | 2-methyl group | Inactive as NTPDase inhibitors nih.gov |

| 1-Amino-2-sulfo-4-p-chloroanilinoanthraquinone (18) | 2-sulfonate group; p-chloroanilino group at C4 | Nonselective competitive blocker of NTPDases 1, 2, and 3 nih.gov |

| 1-Amino-2-sulfo-4-(2-naphthylamino)anthraquinone (21) | 2-sulfonate group; 2-naphthylamino group at C4 | Potent inhibitor with preference for NTPDase1 and NTPDase3 nih.gov |

| 1-Amino-2-sulfo-4-(1-naphthylamino)anthraquinone (20) | 2-sulfonate group; 1-naphthylamino group at C4 | Potent and selective inhibitor of rat NTPDase3 nih.gov |

| 1-Amino-4-(butylamino)anthraquinone | Butylamino group at C4 | Improved drug-likeness scores and lower predicted hepatotoxicity in silico |

| 2-Hydroxyanthraquinone | Hydroxyl group at C2 | Antifouling activity against marine bacteria frontiersin.org |

Correlation between Molecular Structure and Spectroscopic Properties

The spectroscopic properties of 1-amino-4-bromoanthraquinone and its derivatives are directly influenced by their molecular structure, particularly the nature and position of substituents on the anthraquinone core. These properties, including UV-Vis absorption, fluorescence, and nuclear magnetic resonance (NMR) spectra, provide valuable insights into the electronic and steric environment of the molecule.

The fundamental anthraquinone structure is a chromophore, and substitutions on this core lead to shifts in the maximum absorption wavelength (λmax). The amino group at the 1-position and the bromo group at the 4-position in the parent compound, 1-amino-4-bromoanthraquinone, influence its color and electronic absorption spectrum.

The introduction of different substituents at the 2-position of the 1-amino-4-bromoanthraquinone scaffold leads to distinct spectroscopic signatures. For instance, the synthesis of derivatives bearing hydroxymethyl, carbaldehyde, carboxylic acid, or nitrile groups at the 2-position results in compounds with unique spectral data. beilstein-journals.orgresearchgate.net These functional groups alter the electronic distribution within the molecule, which is reflected in their NMR and mass spectrometry data. beilstein-journals.org

The replacement of the bromo group at the 4-position with various (ar)alkylamino residues also significantly impacts the spectroscopic characteristics. researchgate.net These substitutions can lead to new dyes with altered colors, indicating a change in their light absorption properties. researchgate.net

The table below presents spectral data for a selection of 2-substituted 1-amino-4-bromoanthraquinone derivatives, illustrating the correlation between their structure and spectroscopic properties.

| Compound | Substituent at C2 | Spectroscopic Data Highlights |

| 1-Amino-4-bromo-2-hydroxymethylanthraquinone (6) | -CH₂OH | Specific signals in ¹H and ¹³C NMR corresponding to the hydroxymethyl group. researchgate.net |

| 1-Amino-4-bromoanthraquinone-2-carbaldehyde (7) | -CHO | Characteristic aldehyde proton signal in ¹H NMR and carbonyl carbon signal in ¹³C NMR. researchgate.net |

| 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid (8) | -COOH | Presence of a carboxylic acid proton signal in ¹H NMR and a distinct carbonyl carbon signal in ¹³C NMR. researchgate.net |

| 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carbonitrile (9) | -CN | Characteristic nitrile stretching frequency in IR spectroscopy and a unique chemical shift for the nitrile carbon in ¹³C NMR. researchgate.net |

| 5-(1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracen-2-yl)tetrazole (10) | -CN₄H | Complex NMR spectra reflecting the heterocyclic tetrazole ring structure. researchgate.net |

Impact of Substituent Modifications on Reaction Mechanisms and Pathways

Modifications to the substituents on the 1-amino-4-bromoanthraquinone scaffold have a profound effect on the mechanisms and pathways of subsequent chemical reactions. The nature of the substituent at the 2-position, in particular, can influence the course of reactions such as the Ullmann condensation. researchgate.net